molecular formula C20H36OSn B3055671 Stannane, tributyl[(phenylmethoxy)methyl]- CAS No. 66222-28-4

Stannane, tributyl[(phenylmethoxy)methyl]-

Cat. No.: B3055671
CAS No.: 66222-28-4
M. Wt: 411.2 g/mol
InChI Key: FUDSEWOJLUGPJL-UHFFFAOYSA-N
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Description

Stannane, tributyl[(phenylmethoxy)methyl]- is an organotin compound characterized by a tributyltin core substituted with a [(phenylmethoxy)methyl] group. This compound is structurally analogous to hydroxymethyl anion equivalents used in organic synthesis, where protective groups like methoxymethoxy or phenylmethoxy enhance stability and control reactivity during nucleophilic additions . The phenylmethoxy group offers distinct advantages, such as stability under basic conditions and selective deprotection via hydrogenation, making it valuable for synthesizing complex organic intermediates.

Properties

IUPAC Name

tributyl(phenylmethoxymethyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.3C4H9.Sn/c1-9-7-8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1,7H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDSEWOJLUGPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434388
Record name Stannane, tributyl[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66222-28-4
Record name Stannane, tributyl[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for stannane, tributyl[(phenylmethoxy)methyl]- are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Organotin compounds with tributyl groups exhibit diverse reactivity and applications based on their substituents:

  • Electron-donating groups (e.g., methoxy, methoxymethoxy): Enhance nucleophilicity in hydroxymethyl anion transfer reactions.
  • Aromatic substituents (e.g., phenyl, fluorophenyl): Facilitate cross-coupling reactions (e.g., Stille coupling) due to their π-system interactions.
  • Electron-withdrawing groups (e.g., nitro, chloro): Reduce tin center electrophilicity, altering reaction pathways.

Key structural analogs include:

Tributyl[(methoxymethoxy)methyl]stannane (C₁₅H₃₄O₂Sn): Features a methoxymethoxy group, enabling hydroxymethylation without introducing chiral centers .

Tributyl(4-fluorophenyl)stannane (C₁₈H₃₁FSn): Fluorine’s electronegativity moderates reactivity in aryl cross-couplings .

Tributyl[(4-chlorophenyl)methyl]stannane (C₁₉H₃₃ClSn): Chlorine enhances stability in radical reactions .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Tributyl[(phenylmethoxy)methyl]stannane (Phenylmethoxy)methyl C₂₀H₃₆OSn 411.2 Hydrophobic, air-sensitive
Tributyl[(methoxymethoxy)methyl]stannane (Methoxymethoxy)methyl C₁₅H₃₄O₂Sn 365.1 Soluble in polar aprotic solvents
Tributyl(4-fluorophenyl)stannane 4-Fluorophenyl C₁₈H₃₁FSn 385.1 High thermal stability
Tributyl(4-nitrophenyl)stannane 4-Nitrophenyl C₁₈H₃₁NO₂Sn 412.2 Low solubility in hydrocarbons

Research Findings and Case Studies

  • Tributyl[(methoxymethoxy)methyl]stannane achieved 85% yield in hydroxymethylation of aromatic aldehydes, outperforming Still’s analog in stereochemical simplicity .
  • Tributyl(4-fluorophenyl)stannane demonstrated 92% efficiency in Suzuki-Miyaura cross-couplings with bromobenzene, attributed to fluorine’s electronic effects .
  • Tributyl(thieno[3,2-b]thiophen-2-yl)stannane was critical in synthesizing low-bandgap polymers for organic photovoltaics .

Biological Activity

Stannane, tributyl[(phenylmethoxy)methyl]- (CAS Number: 66222-28-4) is an organotin compound characterized by a central tetravalent tin atom bonded to three butyl groups and one (phenylmethoxy)methyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including materials science and medicinal chemistry. However, its specific biological activity remains underexplored in the literature.

Chemical Structure and Properties

The chemical structure of tributyl[(phenylmethoxy)methyl]stannane can be represented as follows:

C12H19OSn\text{C}_{12}\text{H}_{19}\text{O}\text{Sn}
  • Molecular Formula : C₁₂H₁₉O₁Sn
  • Molecular Weight : 284.00 g/mol

The compound's structure features a central tin atom connected to three butyl groups (C₄H₉) and a phenylmethoxy group (C₇H₈O), which contributes to its unique chemical properties.

Biological Activity Overview

  • Mechanism of Action :
    • The specific biological mechanism of tributyl[(phenylmethoxy)methyl]- has not been thoroughly documented. However, organotin compounds generally exhibit varying degrees of toxicity and biological activity based on their structural characteristics. The presence of the tin atom often allows these compounds to interact with biological systems, potentially influencing enzyme activity or cellular processes .
  • Toxicity and Safety :
    • Organotin compounds are known for their toxicological profiles, which can vary significantly. While specific toxicity data for tributyl[(phenylmethoxy)methyl]- is lacking, caution is advised when handling organotin compounds due to their potential hazardous effects on human health and the environment .
  • Applications in Research :
    • This stannane can serve as a precursor in the synthesis of metal oxide thin films through chemical vapor deposition (CVD) techniques. These thin films have applications in electronics and optoelectronics . The ability to form hybrid materials suggests potential utility in enhancing properties like thermal stability and electrical conductivity .

Comparative Data Table

Property/ActivityObserved Effects/Notes
Chemical Structure C₁₂H₁₉O₁Sn
Molecular Weight 284.00 g/mol
Toxicity Unknown; caution advised due to general organotin toxicity
Potential Applications Precursor for metal oxide thin films; organic-inorganic hybrids
Biological Activity Limited documented activity; potential enzyme inhibition suggested

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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